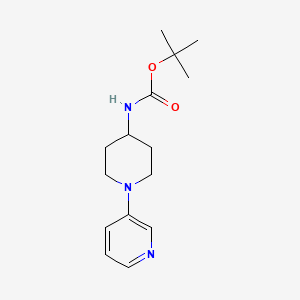4-(Boc-amino)-1-(3-pyridyl)piperidine
CAS No.:
Cat. No.: VC15907406
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H23N3O2 |
|---|---|
| Molecular Weight | 277.36 g/mol |
| IUPAC Name | tert-butyl N-(1-pyridin-3-ylpiperidin-4-yl)carbamate |
| Standard InChI | InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-6-9-18(10-7-12)13-5-4-8-16-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3,(H,17,19) |
| Standard InChI Key | BMVCLEQKLHDNNO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-(Boc-amino)-1-(3-pyridyl)piperidine is C<sub>15</sub>H<sub>23</sub>N<sub>3</sub>O<sub>2</sub>, with a molecular weight of 277.36 g/mol . The Boc group provides steric protection to the amine, enhancing stability during synthetic transformations, while the 3-pyridyl moiety introduces aromaticity and hydrogen-bonding capabilities. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Estimated 304.8±31.0 °C | |
| Density | 1.0±0.1 g/cm³ (analog-based) | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol) |
The compound’s structure enables participation in diverse reactions, including deprotection of the Boc group under acidic conditions and Suzuki–Miyaura couplings at the pyridyl ring .
Synthesis and Optimization Strategies
While no explicit synthesis protocol for 4-(Boc-amino)-1-(3-pyridyl)piperidine is disclosed in public literature, analogous routes for related Boc-protected piperidines suggest plausible pathways. For example, 1-Boc-4-aminopiperidine is synthesized via a two-step process:
-
Boc Protection: Reaction of 4-piperidinecarboxamide with di-tert-butyl dicarbonate in the presence of triethylamine .
-
Hofmann Degradation: Treatment of the intermediate with bromine and sodium hydroxide to yield the amine .
Adapting this methodology, 4-(Boc-amino)-1-(3-pyridyl)piperidine could be synthesized through:
-
Step 1: Boc protection of 4-amino-1-(3-pyridyl)piperidine using Boc anhydride.
-
Step 2: Purification via low-temperature crystallization, as demonstrated in similar systems .
Key challenges include regioselective functionalization of the piperidine ring and minimizing side reactions at the pyridyl nitrogen. Optimized conditions (e.g., controlled pH during extraction, use of aprotic solvents) are critical to achieving yields >90% purity .
Applications in Drug Discovery and Development
Kinase Inhibition
4-(Boc-amino)-1-(3-pyridyl)piperidine derivatives have been explored as ATP-competitive inhibitors of protein kinase B (PKB/Akt), a target in oncology. For instance, analogs such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides exhibit nanomolar IC<sub>50</sub> values against PKBβ and demonstrate antitumor efficacy in xenograft models . The Boc group in these compounds enhances membrane permeability and metabolic stability, addressing early issues of rapid clearance observed in preclinical studies .
Antimicrobial and Antiviral Activity
Piperidine scaffolds bearing Boc-protected amines and aromatic substituents show promise against antibiotic-resistant pathogens. For example, 4-Boc-aminopiperidine derivatives inhibit bacterial histidine kinases and viral entry mechanisms, likely through interactions with hydrophobic binding pockets .
Industrial and Academic Relevance
Although discontinued commercially, 4-(Boc-amino)-1-(3-pyridyl)piperidine remains a valuable building block in academic research. Its discontinuation highlights the need for robust, scalable syntheses to support ongoing studies in kinase biology and infectious disease . Recent efforts focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume